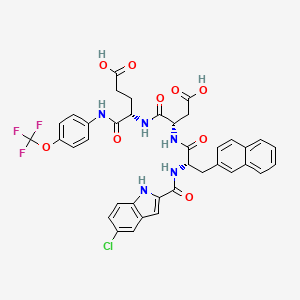
beta-catenin-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-catenin-IN-4 is a small molecule inhibitor that targets the beta-catenin protein, a key component of the Wnt signaling pathway. The Wnt/beta-catenin pathway is crucial for various physiological processes, including cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is associated with several diseases, particularly cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-catenin-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature and patents. Common synthetic methods include the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-catenin-IN-4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Beta-catenin-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/beta-catenin signaling pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of cell proliferation, differentiation, and tissue homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with dysregulated Wnt/beta-catenin signaling.
Industry: Potential use in the development of new drugs and therapeutic agents targeting the Wnt/beta-catenin pathway .
Mécanisme D'action
Beta-catenin-IN-4 exerts its effects by inhibiting the beta-catenin protein, thereby disrupting the Wnt/beta-catenin signaling pathway. This inhibition prevents the accumulation of beta-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it would normally activate target genes involved in cell proliferation and survival. By blocking this pathway, this compound can reduce the growth and spread of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nectandrin B
- Rohitukine
- Curcumin
- Sulindac
- Vitamin D
Uniqueness
Beta-catenin-IN-4 is unique in its specific targeting of the beta-catenin protein within the Wnt signaling pathway. Unlike other compounds that may have broader or less specific targets, this compound offers a more focused approach, potentially leading to fewer off-target effects and improved therapeutic outcomes .
Propriétés
Formule moléculaire |
C38H33ClF3N5O9 |
|---|---|
Poids moléculaire |
796.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid |
InChI |
InChI=1S/C38H33ClF3N5O9/c39-24-7-12-27-23(17-24)18-30(44-27)36(54)46-29(16-20-5-6-21-3-1-2-4-22(21)15-20)35(53)47-31(19-33(50)51)37(55)45-28(13-14-32(48)49)34(52)43-25-8-10-26(11-9-25)56-38(40,41)42/h1-12,15,17-18,28-29,31,44H,13-14,16,19H2,(H,43,52)(H,45,55)(H,46,54)(H,47,53)(H,48,49)(H,50,51)/t28-,29-,31-/m0/s1 |
Clé InChI |
MLLGKYJIOWULMN-QMOZSOIISA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


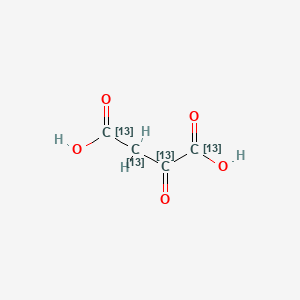
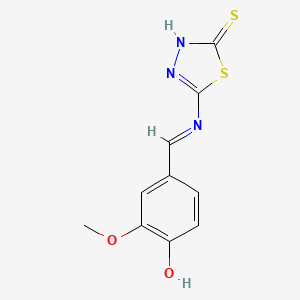
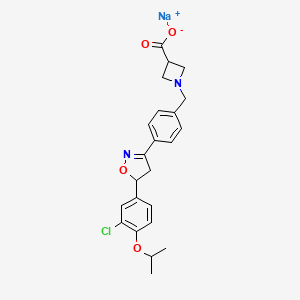
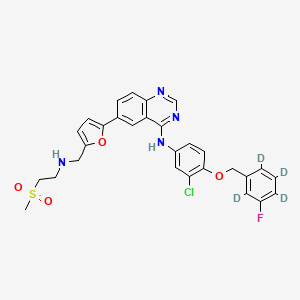
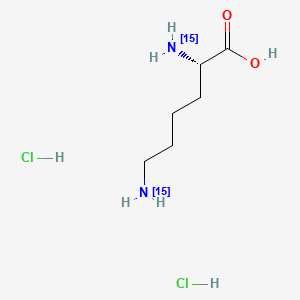
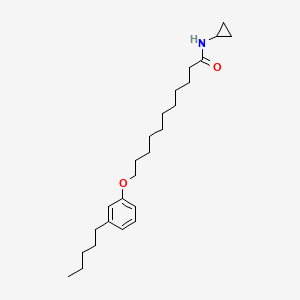
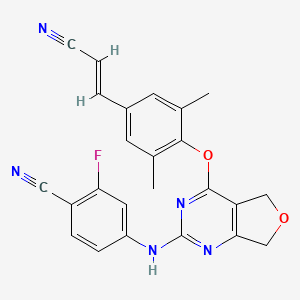
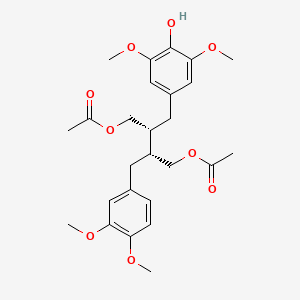

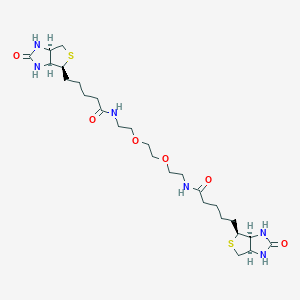
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
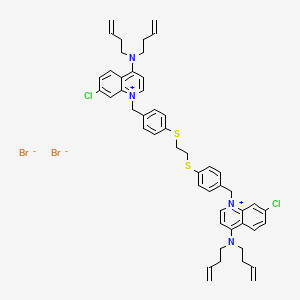
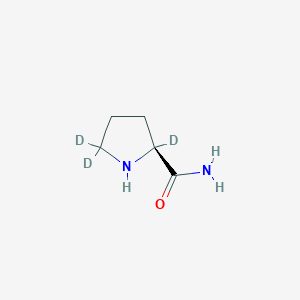
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
